C2-Methyl Branch: The Unique Allosteric Activator of IspF Enzyme Activity
The methylerythritol scaffold, but not unsubstituted erythritol, acts as a specific allosteric activator of the E. coli IspF enzyme, establishing a feed-forward regulatory mechanism. While IspF is not inhibited by downstream isoprenoid diphosphates, its activity is enhanced and sustained specifically by 2C-methyl-d-erythritol 4-phosphate (MEP), a phenomenon not observed with the demethylated analog [1]. The study directly states that 'the methylerythritol scaffold itself, which is unique to this pathway, drives the activation and stabilization of active IspF' [1].
| Evidence Dimension | Allosteric activation of IspF enzyme |
|---|---|
| Target Compound Data | Enhances and sustains IspF activity; forms a regulatory IspF-MEP complex |
| Comparator Or Baseline | Erythritol or other non-methylated tetritol scaffolds |
| Quantified Difference | Qualitative presence of activation vs. absence of activation |
| Conditions | Recombinant E. coli IspF assay; feedback inhibition testing with IDP, DMADP, GDP, FDP |
Why This Matters
This identifies 2-methylerythritol as the essential core for studying native MEP pathway regulation, a property entirely absent in its demethylated analog.
- [1] Bitok, J. K., & Meyers, C. F. (2012). 2C-Methyl-d-erythritol 4-Phosphate Enhances and Sustains Cyclodiphosphate Synthase IspF Activity. ACS Chemical Biology, 7(10), 1702-1710. View Source
